molecular formula C10H14ClN3O2 B1500676 (4-Hydroxy-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride CAS No. 1185309-12-9

(4-Hydroxy-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride

Cat. No. B1500676
CAS RN: 1185309-12-9
M. Wt: 243.69 g/mol
InChI Key: SFJXDNXMYIVRCJ-UHFFFAOYSA-N
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Description

4-Hydroxypiperidine, a component of the compound you mentioned, is a heterocyclic building block . It has been found to be a potent antagonist of the human H3 receptor .


Synthesis Analysis

While specific synthesis methods for “(4-Hydroxy-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride” are not available, 4-Hydroxypiperidine can be used in the synthesis of a highly potent and selective IP (PGI2 receptor) agonist . It can also be used in the study of copper-catalyzed N - versus O -arylation .


Molecular Structure Analysis

The molecular structure of 4-Hydroxypiperidine has been studied, including its vibrational spectra and UV-spectral analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxypiperidine include a boiling point of 108-114 °C/10 mmHg .

Safety and Hazards

4-Hydroxypiperidine has hazard statements H315 - H319, indicating it can cause skin irritation and serious eye irritation . It’s recommended to use personal protective equipment like dust mask type N95 (US), Eyeshields, Gloves when handling it .

properties

IUPAC Name

(4-hydroxypiperidin-1-yl)-pyrazin-2-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2.ClH/c14-8-1-5-13(6-2-8)10(15)9-7-11-3-4-12-9;/h3-4,7-8,14H,1-2,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJXDNXMYIVRCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C2=NC=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671565
Record name (4-Hydroxypiperidin-1-yl)(pyrazin-2-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Hydroxy-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride

CAS RN

1185309-12-9
Record name (4-Hydroxypiperidin-1-yl)(pyrazin-2-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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